molecular formula C19H25NO3S B4645004 N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide

N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide

Cat. No. B4645004
M. Wt: 347.5 g/mol
InChI Key: CEHIECMBHNZKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as sulfonylureas. BAY 41-2272 is a potent activator of soluble guanylate cyclase (sGC) and has been found to have several beneficial effects on human health.

Mechanism of Action

BAY 41-2272 works by activating N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in several physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By activating N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide, BAY 41-2272 increases the production of cGMP, leading to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BAY 41-2272 has several biochemical and physiological effects that have been studied extensively. It has been found to increase the levels of cGMP in various tissues, leading to vasodilation and anti-inflammatory effects. Moreover, BAY 41-2272 has been found to inhibit the proliferation of smooth muscle cells, which makes it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for lab experiments. It is a potent activator of N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide and has been found to have several beneficial effects on human health. Moreover, it is relatively easy to synthesize and can be purified using standard chromatographic techniques. However, BAY 41-2272 also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. Moreover, it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of BAY 41-2272. One potential area of research is the development of more potent and selective N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide activators. Moreover, the use of BAY 41-2272 in the treatment of other medical conditions such as diabetes and cancer is an area of active research. Additionally, the study of the long-term effects of BAY 41-2272 is an area that requires further investigation. Overall, BAY 41-2272 is a promising compound that has significant potential for the treatment of various medical conditions.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension. Moreover, BAY 41-2272 has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-15-5-11-18(12-6-15)24(21,22)20-13-14-23-17-9-7-16(8-10-17)19(2,3)4/h5-12,20H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIECMBHNZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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